(1-(2-Aminoethyl)indolin-5-yl)methanol

Description

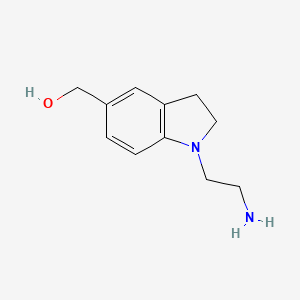

(1-(2-Aminoethyl)indolin-5-yl)methanol is a substituted indoline derivative featuring a 2-aminoethyl group at the 1-position and a hydroxymethyl group at the 5-position of the indoline scaffold.

Properties

IUPAC Name |

[1-(2-aminoethyl)-2,3-dihydroindol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-4-6-13-5-3-10-7-9(8-14)1-2-11(10)13/h1-2,7,14H,3-6,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTADKRWJQVOCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)CO)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Tscherniac-Einhorn Reaction and Subsequent Hydrolysis

One authoritative method involves the Tscherniac-Einhorn reaction, which is a condensation of indoline with a hydroxymethyl derivative followed by hydrolysis to reveal the amino group.

- Step 1: Formation of Phthalimido Intermediate

Indoline is reacted with 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid as a catalyst. This reaction forms a phthalimido-protected intermediate at the 5-position of the indoline ring. - Step 2: Acetyl Protection of Indoline Nitrogen

To improve reaction specificity and yield, the indoline nitrogen is often acetyl-protected before the reaction to prevent side reactions due to the free NH group. - Step 3: Hydrazinolysis and Hydrochloric Acid Treatment

The phthalimido and acetyl protecting groups are simultaneously removed by refluxing the intermediate with hydrazine hydrate in methanol, followed by treatment with concentrated hydrochloric acid. This step yields the target (1-(2-Aminoethyl)indolin-5-yl)methanol dihydrochloride in high yield.

This method is noted for its efficiency in removing protective groups simultaneously, yielding the unsubstituted heterocycle with the desired aminoethyl substitution.

Protection and Activation Techniques

Use of Protecting Groups

Protection of the indoline nitrogen by acetyl or phthalimido groups is crucial to avoid side reactions during hydroxymethylation and aminoethylation steps.Activation of Hydroxymethyl Group

Conversion of hydroxymethyl groups to better leaving groups such as tosylates or mesylates is achieved using p-toluenesulfonyl chloride or methanesulfonyl chloride with bases like triethylamine or DABCO in dichloromethane. Reaction conditions typically involve cooling to 0 °C or below and stirring for 15 minutes to several hours.

Representative Reaction Conditions and Yields

Purification and Quality Control

- Purification typically involves extraction, washing with acid/base solutions, drying over anhydrous sodium sulfate, filtration, and chromatography on silica gel.

- Reaction monitoring is done by thin-layer chromatography (TLC) and LC-MS to confirm product formation and purity.

- NMR spectroscopy (1H NMR) is used to confirm the structure and purity of intermediates and final products.

Summary of Key Research Findings

- The Tscherniac-Einhorn reaction coupled with simultaneous deprotection is a robust route to obtain this compound in high yield and purity.

- Activation of hydroxymethyl groups to sulfonate esters facilitates nucleophilic substitution necessary for aminoethyl group introduction.

- Protection of the indoline nitrogen is essential to avoid side reactions and improve yields.

- Reaction conditions involving low temperatures and controlled addition of reagents optimize selectivity and minimize impurities.

- Purification methods including silica gel chromatography and aqueous workups are effective in isolating the target compound.

Chemical Reactions Analysis

(1-(2-Aminoethyl)indolin-5-yl)methanol can undergo various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

One of the primary applications of (1-(2-Aminoethyl)indolin-5-yl)methanol is in organic synthesis. It serves as a reagent for the preparation of various indole derivatives, which are crucial in the development of pharmaceuticals and agrochemicals. The compound's unique structure allows it to participate in several types of chemical reactions, including:

- Oxidation: Can be oxidized using agents like potassium permanganate.

- Reduction: Reduction can be achieved using lithium aluminum hydride.

- Nucleophilic Substitution: Reacts with alkyl halides or acyl chlorides to form new compounds.

Medicinal Chemistry

Research into the therapeutic effects of this compound is ongoing, particularly concerning its interactions with biological targets. Indole derivatives have been shown to exhibit a range of biological activities, including:

- Antiviral Properties: Some studies suggest that this compound may inhibit certain viral infections.

- Receptor Binding Affinity: Indole derivatives often bind to multiple receptors, which may lead to diverse pharmacological effects.

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is being explored for its potential in material science. It can be utilized in the development of new materials and chemical processes due to its unique structural properties.

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of various indole derivatives, including this compound. Results indicated that the compound exhibited significant inhibitory activity against specific viruses, suggesting its potential as a therapeutic agent.

Case Study 2: Receptor Interaction

Research focused on the binding affinity of indole derivatives to serotonin receptors highlighted that this compound showed promising interactions that could lead to new treatments for mood disorders.

Mechanism of Action

The mechanism of action for (1-(2-Aminoethyl)indolin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The aminoethyl group allows it to interact with various biological molecules, potentially influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aminoethyl-Substituted Indoles/Indolines

Compounds with 2-aminoethyl groups on indole or indoline scaffolds are common in medicinal chemistry. Key comparisons include:

- 5-Methoxytryptamine (): Structure: 3-(2-Aminoethyl)-5-methoxyindole. Key Differences: Lacks the indoline ring (unsaturated indole core) and replaces the hydroxymethyl group with methoxy. Tryptamine derivatives are known for serotonin receptor interactions, suggesting (1-(2-Aminoethyl)indolin-5-yl)methanol may also target neurotransmitter systems but with altered selectivity due to structural differences .

- [3-(2-Aminoethyl)-1H-indol-5-yl]-N-methylmethanesulphonamide (): Structure: Features a sulfonamide group instead of hydroxymethyl. Key Differences: The sulfonamide group increases acidity and hydrogen-bonding capacity compared to the hydroxymethyl group. Synthesis: Both compounds use methanol in synthesis, but the target compound’s hydroxymethyl group may simplify purification (e.g., avoiding sulfonamide-related byproducts) .

Piperazine-Linked Indoline Derivatives

Piperazine moieties are frequently used to modulate receptor affinity. highlights:

- 1-[2-Thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine (): Structure: Piperazine core linked to an aminoethyl-thiazolyl group. Key Differences: The thiazolyl group and piperazine core introduce basic nitrogen atoms, enhancing receptor binding (e.g., H3 antagonism). Activity: Thiazol-5-yl analogs (pA2 = 8.27) showed higher potency than thiazol-4-yl derivatives, emphasizing the impact of substituent positioning.

Thiourea-Linked Indoline Derivatives

and describe indoline-thiourea hybrids with dual 5-LOX/sEH inhibitory activity:

- 4-(3-(1-(4-Fluorobenzyl)indolin-5-yl)thioureido)benzoic Acid (58) (): Structure: Thiourea bridge links indoline to a fluorobenzyl-benzoic acid group. Key Differences: The thiourea and aromatic substituents enhance enzyme inhibition but introduce steric bulk.

1-(1-(4-Hydroxybutyl)indolin-5-yl)-3-neopentylthiourea (48) ():

Other Indoline-Based Pharmaceutical Intermediates

- 1-(6-Amino-5-methoxyindolin-1-yl)-2-(dimethylamino)ethanone (): Structure: Dimethylamino ethanone substituent at the 1-position. Key Differences: The ethanone group introduces a ketone, increasing polarity compared to the target compound’s aminoethyl group. This may alter blood-brain barrier permeability or metabolic pathways .

Structural and Functional Comparison Tables

Table 1: Pharmacological and Physicochemical Properties

Key Findings and Implications

Substituent Positioning : Thiazolyl and aromatic groups at specific positions (e.g., 5-yl vs. 4-yl) significantly impact receptor affinity, as seen in H3 antagonists .

Functional Groups : Hydroxymethyl groups (target compound) may enhance solubility compared to methoxy () or sulfonamide () analogs but reduce lipophilicity.

Synthetic Complexity : Thiourea-linked derivatives () require multi-step syntheses, whereas the target compound’s simpler structure may streamline production.

Biological Activity

(1-(2-Aminoethyl)indolin-5-yl)methanol is a compound of increasing interest in biological and medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Structure : this compound features an indoline core with an aminoethyl side chain and a hydroxymethyl group. Its molecular formula is , with a molecular weight of 192.26 g/mol.

- CAS Number : 2091244-59-4.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Receptor Binding : Indole derivatives, including this compound, have shown high affinity for multiple receptors, suggesting potential roles in modulating various physiological processes.

- Antiviral Activity : Some studies indicate that indole derivatives exhibit inhibitory effects against certain viruses, highlighting their potential as antiviral agents .

- Influence on Biochemical Pathways : The compound may affect multiple biochemical pathways, including those involved in cell proliferation and apoptosis.

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells were used to evaluate the cytotoxic effects.

- Cytotoxicity Assay : In vitro assays indicated that the compound has a dose-dependent effect on cell viability, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15.6 | Induces apoptosis and disrupts microtubule formation |

| MCF-7 | 20.3 | Inhibits cell cycle progression |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Activity Against Bacteria : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, although specific data on minimum inhibitory concentrations (MICs) are still being compiled .

Case Studies

- Cytotoxicity Evaluation : A study involving the synthesis of various indole derivatives, including this compound, showed promising results in reducing cell viability in cancer cell lines. The study utilized the MTT assay to quantify cell survival post-treatment .

- Mechanistic Insights : Flow cytometry analyses revealed that treatment with the compound resulted in increased sub-G1 phase populations in treated cells, indicating apoptosis induction. Confocal microscopy further illustrated alterations in microtubule structures following treatment, suggesting a mechanism involving disruption of cytoskeletal integrity .

Q & A

Q. Q1: What are the optimal synthetic routes for preparing (1-(2-Aminoethyl)indolin-5-yl)methanol, and how can reaction conditions be systematically optimized?

Answer:

- Synthetic Strategies : Begin with indoline derivatives (e.g., 5-methylindoline ) as precursors. Introduce the 2-aminoethyl group via reductive amination or alkylation using reagents like 2-bromoethylamine. Methanol substitution at the 5-position can be achieved through oxidation-reduction sequences (e.g., using PCC for oxidation to aldehyde, followed by NaBH₄ reduction).

- Optimization : Use Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading). For example, demonstrates that alkyl chain length and substituent position (thiazol-4-yl vs. thiazol-5-yl) significantly impact yield and purity in analogous indoline derivatives. Monitor reactions via TLC or HPLC (e.g., C18 columns, 2.0 µL sample injections as in ).

Q. Q2: How can the structural and stereochemical purity of this compound be validated?

Answer:

- Crystallography : Employ single-crystal X-ray diffraction using SHELX (e.g., SHELXL for refinement ). For visualization, use ORTEP-III with a GUI for 3D structure validation .

- Spectroscopy : Combine -/-NMR to confirm substituent positions (e.g., indoline protons at δ 6.5–7.5 ppm). FTIR (e.g., O–H stretch ~3300 cm⁻¹) and mass spectrometry (e.g., ESI-MS for molecular ion validation) are critical.

Advanced Research Questions

Q. Q3: How do structural modifications (e.g., alkyl chain length, heterocyclic substitutions) influence the pharmacological activity of this compound derivatives?

Answer:

- Case Study : shows that replacing thiazol-4-yl with thiazol-5-yl in analogous compounds increases H3-receptor antagonism (pA₂ from 5.65 to 8.27). Similarly, elongating the alkyl chain from one to three methylene groups enhances potency but reduces activity beyond that.

- Methodology :

- In vitro Assays : Use radioligand binding assays (e.g., -histamine displacement) to measure receptor affinity.

- SAR Analysis : Compare pA₂ values and steric/electronic parameters (e.g., Hammett constants) to model activity trends.

Q. Q4: What strategies resolve contradictions in biological activity data for structurally similar derivatives of this compound?

Answer:

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., functional cAMP assays vs. binding assays).

- Crystallographic Insights : highlights how ethanol solvate formation in indole derivatives can alter bioavailability, explaining discrepancies in in vivo vs. in vitro data.

- Statistical Rigor : Apply multivariate analysis to isolate confounding variables (e.g., batch-to-batch purity differences, as noted in ).

Q. Q5: How can computational modeling predict the binding interactions of this compound with target proteins?

Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., H3R or kinase targets).

- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability.

- Validation : Align predicted poses with crystallographic data from related indole derivatives (e.g., ’s ethanol solvate structure).

Q. Q6: What are the thermal stability and decomposition pathways of this compound under varying storage conditions?

Answer:

- TGA/DSC Analysis : Perform thermogravimetric analysis (heating rate 10°C/min, N₂ atmosphere) to identify decomposition thresholds (e.g., ~200°C for similar indoles in ).

- Degradation Products : Use LC-MS to detect byproducts (e.g., oxidation of the methanol group to aldehyde).

- Storage Guidelines : Store at –20°C in amber vials ( recommends <–10°C for amine-containing compounds).

Q. Q7: How can regioselective functionalization of the indoline core be achieved without compromising the 2-aminoethyl moiety?

Answer:

- Protection/Deprotection : Temporarily protect the amine with Boc anhydride (e.g., as in ’s carbamate formation), then perform electrophilic substitution at the 5-position.

- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl additions) under mild conditions (pH 7–8, 50°C).

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.